molecular formula C12H17NOS B2798985 2-(3-(Benzylamino)thietan-3-yl)ethanol CAS No. 1223573-33-8

2-(3-(Benzylamino)thietan-3-yl)ethanol

Cat. No.: B2798985
CAS No.: 1223573-33-8
M. Wt: 223.33
InChI Key: GXGAQQXYKGQQOW-UHFFFAOYSA-N
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Scientific Research Applications

2-(3-(Benzylamino)thietan-3-yl)ethanol has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Thienyl)ethanol, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It’s important to note that safety data may vary for different compounds and more specific information for 2-(3-(Benzylamino)thietan-3-yl)ethanol is not available.

Chemical Reactions Analysis

2-(3-(Benzylamino)thietan-3-yl)ethanol can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-(Benzylamino)thietan-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the thietane ring can provide structural stability and influence the compound’s reactivity. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

2-(3-(Benzylamino)thietan-3-yl)ethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-(benzylamino)thietan-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAQQXYKGQQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CCO)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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